N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
Description
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C24H22N2O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C24H22N2O2/c27-15-14-18-10-12-21(13-11-18)25-24(28)17-26-22-9-5-4-8-20(22)16-23(26)19-6-2-1-3-7-19/h1-13,16,27H,14-15,17H2,(H,25,28) |
InChI Key |
PAYNJLIMLNMXGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves a multi-step process:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetamide Linkage: The final step involves the reaction of the indole derivative with 4-(2-hydroxyethyl)phenyl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl or indole rings.
Scientific Research Applications
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-hydroxyethyl)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the phenyl group on the indole ring.
N-[4-(2-hydroxyethyl)phenyl]-2-(2-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a phenyl group on the indole ring.
Uniqueness
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to the presence of both the phenyl group and the indole moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
N-[4-(2-hydroxyethyl)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide, with the CAS number 1219569-26-2, is a compound of interest due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHNO, with a molecular weight of 370.4 g/mol. The compound's structure includes an indole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 1219569-26-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 370.4 g/mol |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. Research has focused on the ability of such compounds to inhibit various viruses, including hepatitis C virus (HCV), herpes simplex virus (HSV), and others. For instance, derivatives with structural similarities have shown promising results in inhibiting viral replication in vitro, suggesting potential applications in antiviral therapies .
Anticancer Activity
The indole structure present in this compound is associated with anticancer properties. Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds with indole frameworks have been reported to exhibit cytotoxic effects against non-small cell lung cancer cells with IC values ranging from 0.21 to 2.93 µM .
Anti-inflammatory Effects
Compounds related to this compound also show anti-inflammatory properties. Research indicates that these compounds can significantly reduce the expression of pro-inflammatory markers such as COX-2 and iNOS in various cell types. This suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of indole derivatives, it was found that certain structural modifications enhanced the inhibition of viral replication. The study highlighted that compounds similar to this compound could inhibit HCV NS5B polymerase activity by more than 95% at concentrations below 32 µM .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer properties of indole-based compounds revealed that they could selectively target cancer cells while sparing normal cells. The study reported significant reductions in cell viability in treated cancer cell lines, indicating that these compounds could serve as effective chemotherapeutic agents .
Case Study 3: Anti-inflammatory Mechanisms
Research focusing on anti-inflammatory mechanisms showed that derivatives of indole could suppress the activation of NF-kB pathways, leading to decreased production of inflammatory cytokines. This highlights their potential utility in managing chronic inflammatory conditions .
Q & A
Q. Key Characterization Methods :
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for structurally complex acetamide-indole derivatives?
Answer:
Discrepancies between spectral data often arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. To resolve these:
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to distinguish overlapping signals .
- X-ray Crystallography : Resolve absolute configuration and confirm hydrogen-bonding interactions (e.g., C–H⋯O in crystal lattices) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-31G* level) .
Example Case :
In N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, crystallography revealed a twisted nitro group (O1–N1–C3–C2 torsion angle: -16.7°), explaining deviations in NMR predictions .
Basic: What analytical techniques are critical for assessing the purity of this compound?
Answer:
Purity assessment requires orthogonal methods:
HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
Melting Point Analysis : Compare observed values (±2°C) with literature data .
TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in hexane:ethyl acetate) .
Advanced: How can researchers optimize reaction yields for challenging coupling steps in acetamide-indole synthesis?
Answer:
Key optimizations include:
- Catalyst Screening : Test coupling agents (e.g., HATU vs. TBTU) to enhance efficiency .
- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
- Solvent Selection : Use anhydrous DCM or DMF to stabilize reactive intermediates .
Data-Driven Example :
In a related synthesis (N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide), TBTU increased yields by 15% compared to DCC .
Basic: What structural features of this compound influence its biological activity?
Answer:
Critical pharmacophores include:
Q. Supporting Data :
| Feature | Role | Reference |
|---|---|---|
| Indole | Target binding | |
| Hydroxyethyl | Solubility modifier | |
| Acetamide | Conformational rigidity |
Advanced: What computational methods are recommended for predicting the reactivity of acetamide-indole derivatives?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .
- MD Simulations : Analyze stability in aqueous environments (e.g., GROMACS with CHARMM36 force field) .
- QM/MM Calculations : Study reaction mechanisms (e.g., amide bond hydrolysis) at the M06-2X/def2-TZVP level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
